1,3-Dicyclohexylbenzimidazolium chloride

Catalog No.
S1902773
CAS No.
1034449-15-4
M.F
C19H27ClN2
M. Wt
318.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dicyclohexylbenzimidazolium chloride

CAS Number

1034449-15-4

Product Name

1,3-Dicyclohexylbenzimidazolium chloride

IUPAC Name

1,3-dicyclohexylbenzimidazol-3-ium;chloride

Molecular Formula

C19H27ClN2

Molecular Weight

318.9 g/mol

InChI

InChI=1S/C19H27N2.ClH/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h7-8,13-17H,1-6,9-12H2;1H/q+1;/p-1

InChI Key

JACUDTKAZHCIPU-UHFFFAOYSA-M

SMILES

C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-]

Canonical SMILES

C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-]
  • Catalysis

    DCBImCl has shown promise as a catalyst for various organic reactions. Its ionic structure and tunable properties allow researchers to design catalysts for specific reactions. For instance, studies have demonstrated its effectiveness in Diels-Alder reactions and Friedel-Crafts alkylations [, ].

  • Solvent

    Due to their thermal stability and ability to dissolve a wide range of compounds, ILs like DCBImCl are being investigated as alternative solvents for chemical reactions. They can be particularly useful in reactions requiring harsh conditions or for promoting green chemistry principles by reducing the use of volatile organic compounds (VOCs) [].

  • Material Science

    Researchers are exploring the use of DCBImCl in the development of new materials. For example, it can be incorporated into the design of ionic liquids with specific properties for applications like electrolytes in batteries or lubricants [, ].

1,3-Dicyclohexylbenzimidazolium chloride has the molecular formula C₁₉H₂₇ClN₂ and a molecular weight of approximately 318.884 g/mol. It typically appears as a white to grey powder and is known for its stability and solubility in various organic solvents. The compound features a benzimidazole core substituted with two cyclohexyl groups and a chloride ion, which contributes to its unique properties .

The catalytic activity of DCBImCl stems from its Lewis acidic character. The positively charged carbon on the benzimidazolium ring interacts with electron-rich substrates, activating them for subsequent reactions []. Additionally, the bulky cyclohexyl groups can influence the reaction pathway by creating a steric environment that favors specific product formation [].

The synthesis of 1,3-dicyclohexylbenzimidazolium chloride typically involves the following steps:

  • Formation of Benzimidazole: The initial step includes the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole core.
  • Cyclohexyl Substitution: Cyclohexyl groups are introduced through alkylation reactions using cyclohexyl halides.
  • Chlorination: Finally, the introduction of the chloride ion can be achieved through the reaction with hydrochloric acid or by using chlorinating agents .

1,3-Dicyclohexylbenzimidazolium chloride finds applications in several areas:

  • Catalysis: It serves as a catalyst in various organic reactions, particularly those involving transition metals.
  • Material Science: The compound is explored for its potential use in developing new materials with specific electronic or optical properties.
  • Medicinal Chemistry: Its structural characteristics make it a candidate for further investigation in drug design and development .

Studies on the interactions of 1,3-dicyclohexylbenzimidazolium chloride with other molecules are crucial for understanding its behavior in biological systems and catalytic processes. Interaction studies often focus on how this compound binds to metal centers in catalysis or interacts with biomolecules like proteins and nucleic acids. These investigations help elucidate its mechanism of action and potential therapeutic effects .

Several compounds share structural or functional similarities with 1,3-dicyclohexylbenzimidazolium chloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-Methyl-3-cyclohexylbenzimidazolium chlorideContains one methyl group instead of cyclohexylEnhanced solubility in polar solvents
1-Phenyl-3-cyclohexylbenzimidazolium chlorideSubstituted with a phenyl groupIncreased stability and potential electronic applications
1,3-Diethylbenzimidazolium chlorideEthyl groups instead of cyclohexylDifferent catalytic properties due to steric effects

Each of these compounds exhibits distinct properties that may enhance or modify their reactivity and biological activity compared to 1,3-dicyclohexylbenzimidazolium chloride .

Dates

Modify: 2023-08-16

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